molecular formula C18H20N4O3 B6541497 1-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperidine-4-carboxamide CAS No. 1058423-17-8

1-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperidine-4-carboxamide

Numéro de catalogue: B6541497
Numéro CAS: 1058423-17-8
Poids moléculaire: 340.4 g/mol
Clé InChI: NCCCJVBYURWQEG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[2-(6-Oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine-4-carboxamide backbone conjugated to a 6-oxo-4-phenyl-1,6-dihydropyrimidinylacetyl moiety. Its molecular formula is C₁₈H₂₀N₄O₃, with a molecular weight of 340.38 g/mol (calculated from ).

Propriétés

IUPAC Name

1-[2-(6-oxo-4-phenylpyrimidin-1-yl)acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c19-18(25)14-6-8-21(9-7-14)17(24)11-22-12-20-15(10-16(22)23)13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H2,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCCJVBYURWQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 1-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperidine-4-carboxamide is a derivative of piperidine and dihydropyrimidine, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₄O₃
  • Molecular Weight : 278.32 g/mol
  • CAS Number : Not specifically listed, but related compounds have CAS numbers indicating their classification.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing the dihydropyrimidine scaffold. For instance, derivatives similar to 1-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperidine-4-carboxamide have shown significant cytotoxic effects against various cancer cell lines.

A study reported that certain piperidine derivatives exhibited enhanced cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . The mechanism is believed to involve the modulation of apoptotic pathways and cell cycle arrest.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in cancer progression and inflammation. Specifically, it has shown potential in inhibiting monoacylglycerol lipase (MAGL), which is implicated in cancer progression due to its role in lipid metabolism and inflammatory processes .

Additionally, piperidine derivatives have been associated with dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them candidates for Alzheimer's disease treatment . The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function.

The biological activity of 1-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperidine-4-carboxamide is attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Enzyme Modulation : By inhibiting enzymes such as MAGL and cholinesterases, the compound alters lipid signaling pathways and neurotransmitter levels.
  • Anti-inflammatory Effects : The structural features of dihydropyrimidine derivatives contribute to their anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases.

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Study on Dihydropyrimidine Derivatives : A study demonstrated that a related dihydropyrimidine derivative exhibited potent anticancer activity against breast cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Alzheimer's Disease Research : Research indicated that piperidine analogs showed promise in enhancing cognitive function by inhibiting cholinesterases, providing a dual therapeutic approach for Alzheimer's disease .

Data Tables

Biological ActivityMechanismReference
AnticancerApoptosis induction
Enzyme inhibition (MAGL)Modulation of lipid metabolism
Cholinesterase inhibitionIncreased acetylcholine levels

Comparaison Avec Des Composés Similaires

Key Structural Features :

  • Piperidine-4-carboxamide core : Shared with AZD5363 () and PROTAC 8.36 ().
  • Dihydropyrimidinone moiety: Present in PROTAC 8.36 () and cyclobutyl derivatives ().
  • Substituent variability: The phenyl group at the 4-position of the dihydropyrimidinone distinguishes it from PROTAC 8.36 (which has a pyridinyl group) and AZD5363 (which includes a pyrrolopyrimidine) .

Data Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
Target compound Piperidine-4-carboxamide 6-Oxo-4-phenyl-dihydropyrimidinylacetyl Undefined (structural analog studies)
PROTAC 8.36 () Piperidine-4-carboxamide Benzimidazole, pyridinyl, dioxopiperidinyl BRD4 degradation (PROTAC activity)
AZD5363 () Piperidine-4-carboxamide Pyrrolopyrimidine, chlorophenyl AKT1 kinase inhibition
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide () Piperidine-4-carboxamide 4-Fluorobenzyl, naphthalene SARS-CoV-2 inhibition (projected)

Pharmacological Activity and Selectivity

  • PROTAC 8.36 : Demonstrates BRD4 degradation via E3 ligase recruitment, leveraging its dioxopiperidinyl linker for ternary complex formation. The target compound lacks this linker, suggesting divergent mechanisms .
  • AZD5363: Inhibits AKT1 with IC₅₀ = 3–50 nM, attributed to its pyrrolopyrimidine group. The dihydropyrimidinone in the target compound may confer distinct kinase selectivity .
  • SARS-CoV-2 Inhibitors (): Fluorobenzyl and naphthalene groups enhance viral protease binding. The target compound’s phenyl-dihydropyrimidinone may offer alternative binding modes but requires validation .

Physicochemical Properties

  • Crystal Packing and Stability: highlights that cyclobutyl analogs with non-planar dihydropyrimidinone moieties exhibit hydrogen bonding networks stabilizing crystal lattices. The target compound’s phenyl group may reduce polarity, impacting solubility compared to PROTAC 8.36 .

Structure-Activity Relationship (SAR) Insights

  • Piperidine Substitution: AZD5363’s 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) group enhances kinase binding, whereas the target compound’s acetyl-dihydropyrimidinone may favor allosteric modulation .
  • Linker Flexibility : PROTAC 8.36’s dodecyl linker enables ternary complex formation, absent in the target compound, limiting PROTAC-like activity .
  • Aromatic Groups : Fluorine in ’s analogs improves metabolic stability. The target compound’s unsubstituted phenyl group may reduce selectivity compared to fluorinated derivatives .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.